molecular formula C12H20O3 B14594317 (1S,3R)-3-Butyl-2-oxocyclohexyl acetate CAS No. 61592-55-0

(1S,3R)-3-Butyl-2-oxocyclohexyl acetate

Cat. No.: B14594317
CAS No.: 61592-55-0
M. Wt: 212.28 g/mol
InChI Key: ZKGIJTKOEQNUOI-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-Butyl-2-oxocyclohexyl acetate is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring a butyl group and an acetate group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Butyl-2-oxocyclohexyl acetate typically involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry. One common method involves the reaction of (1S,3R)-3-butylcyclohexanone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its enantiomeric purity and overall quality.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Butyl-2-oxocyclohexyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of butylcyclohexanone or butylcyclohexanoic acid.

    Reduction: Formation of butylcyclohexanol.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

(1S,3R)-3-Butyl-2-oxocyclohexyl acetate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3R)-3-Butyl-2-oxocyclohexyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions, depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-Butyl-2-oxocyclohexanone: A closely related compound with a ketone group instead of an acetate group.

    (1S,3R)-3-Butylcyclohexanol: A reduced form of the compound with an alcohol group.

    (1S,3R)-3-Butylcyclohexanoic acid: An oxidized form with a carboxylic acid group.

Uniqueness

(1S,3R)-3-Butyl-2-oxocyclohexyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61592-55-0

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

[(1S,3R)-3-butyl-2-oxocyclohexyl] acetate

InChI

InChI=1S/C12H20O3/c1-3-4-6-10-7-5-8-11(12(10)14)15-9(2)13/h10-11H,3-8H2,1-2H3/t10-,11+/m1/s1

InChI Key

ZKGIJTKOEQNUOI-MNOVXSKESA-N

Isomeric SMILES

CCCC[C@@H]1CCC[C@@H](C1=O)OC(=O)C

Canonical SMILES

CCCCC1CCCC(C1=O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.